(1-Isopropoxycyclobutyl)methanamine

Description

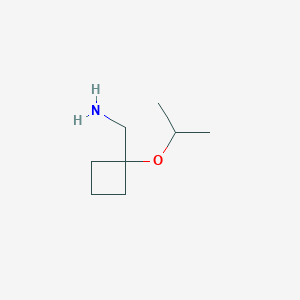

(1-Isopropoxycyclobutyl)methanamine (CAS: 1596883-74-7; IUPAC name: 1-(1-Isopropoxycyclobutyl)methanamine) is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Structurally, it consists of a cyclobutane ring substituted with an isopropoxy group (-OCH(CH₃)₂) and a methanamine (-CH₂NH₂) side chain. The compound is typically a liquid at room temperature and is stored at 4°C . It is primarily used in life science research, with suppliers like American Elements offering high-purity grades (up to 99.999%) for specialized applications .

Properties

IUPAC Name |

(1-propan-2-yloxycyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)10-8(6-9)4-3-5-8/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLDHQWSUHUUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1(CCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropoxycyclobutyl)methanamine typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and appropriate leaving groups.

Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving formaldehyde and ammonia or primary amines.

Industrial Production Methods

Industrial production of (1-Isopropoxycyclobutyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropoxycyclobutyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted derivatives.

Scientific Research Applications

(1-Isopropoxycyclobutyl)methanamine has several scientific research applications, including:

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biomolecules.

Medicine: Research may explore its potential as a therapeutic agent, including its pharmacokinetics, pharmacodynamics, and toxicity.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of (1-Isopropoxycyclobutyl)methanamine depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition or Activation: The compound may bind to enzymes, altering their activity and affecting metabolic pathways.

Receptor Binding: It may interact with receptors on cell surfaces, triggering signaling cascades and cellular responses.

Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with (1-Isopropoxycyclobutyl)methanamine but differ in substituents, ring systems, or functional groups:

Key Observations:

- Substituent Effects : The isopropoxy group in the target compound is bulkier than the methoxy groups in [1-(2-Methoxyphenyl)cyclobutyl]methanamine or (2,4,6-Trimethoxyphenyl)methanamine, which may influence solubility and steric interactions in biological systems .

- Aromatic vs. Aliphatic Systems : The benzene ring in (2,4,6-Trimethoxyphenyl)methanamine provides aromatic stabilization, contrasting with the aliphatic cyclobutane in the target compound .

Physical and Chemical Properties

- Molecular Weight : The target compound (143.23 g/mol) is lighter than [1-(2-Methoxyphenyl)cyclobutyl]methanamine (191.27 g/mol), reflecting the absence of an aromatic ring .

- Hydrogen Bonding: All compounds have one hydrogen bond donor (-NH₂) and one (target) to four ((2,4,6-Trimethoxyphenyl)methanamine) hydrogen bond acceptors, affecting solubility and intermolecular interactions .

Biological Activity

(1-Isopropoxycyclobutyl)methanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (1-Isopropoxycyclobutyl)methanamine

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 141.21 g/mol

The compound features a cyclobutane ring with an isopropoxy group and a methanamine moiety, which may influence its interaction with biological targets.

The biological activity of (1-Isopropoxycyclobutyl)methanamine is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for receptors associated with neurotransmission or inflammation, influencing signaling pathways that regulate physiological responses.

Biological Activity Overview

Research indicates that (1-Isopropoxycyclobutyl)methanamine exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest the compound has antimicrobial effects against various pathogens, making it a candidate for further exploration in infection control.

- Anticancer Potential : There is emerging evidence that it may inhibit cancer cell growth by interfering with specific signaling pathways involved in tumorigenesis.

Case Studies and Research Findings

A review of existing literature reveals several case studies highlighting the biological activity of (1-Isopropoxycyclobutyl)methanamine:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Activity | Showed reduced viability in cancer cell lines, suggesting potential as an anticancer agent. |

| Study 3 | Enzyme Interaction | Identified as an inhibitor of specific enzymes related to metabolic disorders. |

Comparative Analysis with Related Compounds

To understand the unique properties of (1-Isopropoxycyclobutyl)methanamine, it is beneficial to compare it with structurally related compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antimicrobial | Enzyme inhibition |

| Compound B | Anticancer | Receptor modulation |

| (1-Isopropoxycyclobutyl)methanamine | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

This comparative analysis illustrates that while many compounds exhibit similar activities, the specific mechanisms and efficacy can vary significantly.

Future Research Directions

Further research is warranted to fully elucidate the biological activity of (1-Isopropoxycyclobutyl)methanamine. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Therapeutic Applications : Exploring potential applications in treating infections or cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.